Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a sulfonylating agent . The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties .
Similar compounds include:
- Suprofen
- Articaine
- Other thiophene-based drugs with varying substitution patterns .
Biological Activity
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆ClFN₂O₃S₂
- Molecular Weight : 438.9 g/mol
- CAS Number : 1207012-42-7
The structure features a thiophene ring, a sulfamoyl group, and a chloro-fluorophenyl moiety, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in antimicrobial and anticancer applications.
- Targeting Specific Receptors : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses and proliferation.
- Enhancement of Binding Affinity : The presence of fluorine enhances the compound's binding affinity to target proteins, improving its efficacy.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study on sulfonamide derivatives showed that similar compounds possess broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Sulfonamide Derivatives | Broad-spectrum antibacterial |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC₅₀ values indicating significant inhibitory effects on cell proliferation .
Case Studies
- Study on Anticancer Properties : In a comparative study, this compound was tested alongside established anticancer drugs like sorafenib. The results indicated that the compound exhibited comparable potency against renal cancer cell lines, suggesting its potential as a lead compound for further development .
- Antimicrobial Efficacy Assessment : An investigation into the antimicrobial efficacy of related sulfonamide compounds revealed that those with structural similarities to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .
Properties
Molecular Formula |
C12H9ClFNO4S2 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClFNO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-7-2-3-9(14)8(13)6-7/h2-6,15H,1H3 |
InChI Key |
QXAMGSSTTMPPIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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